molecular formula C8H6Cl2 B14494031 7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene CAS No. 64899-41-8

7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene

Cat. No.: B14494031
CAS No.: 64899-41-8
M. Wt: 173.04 g/mol
InChI Key: GQSBHMGVDJPLDP-UHFFFAOYSA-N
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Description

7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene is a chemical compound with a unique bicyclic structure. This compound is characterized by the presence of two chlorine atoms at the 7th and 8th positions of the bicyclo[4.2.0]octa-1,3,5-triene framework. The compound’s distinct structure and reactivity make it an interesting subject of study in various fields of chemistry and material science.

Preparation Methods

The synthesis of 7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene can be achieved through several synthetic routes. One common method involves the use of terminal aryl alkynes and a rhodium (I) complex as a catalyst. The reaction proceeds through a sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne . This one-pot procedure is efficient and reduces waste, making it suitable for both laboratory and industrial production.

Chemical Reactions Analysis

7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding diketones, while reduction can yield dihydro derivatives .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways. In biology and medicine, derivatives of 7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene are studied for their potential therapeutic properties, including antibacterial and anticancer activities . In the industry, it is used in the fabrication of high-density multilayer interconnect structures .

Mechanism of Action

The mechanism of action of 7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or proteins, thereby affecting cellular processes. The exact molecular targets and pathways can vary depending on the specific derivative and application .

Comparison with Similar Compounds

7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene can be compared with other similar compounds such as benzocyclobutene and 4-bromobenzocyclobutene. These compounds share a similar bicyclic structure but differ in their substituents and reactivity. For example, benzocyclobutene is used in the fabrication of high-density multilayer interconnect structures, while 4-bromobenzocyclobutene is used in various organic synthesis applications .

By understanding the unique properties and applications of this compound, researchers can continue to explore its potential in various scientific and industrial fields.

Properties

CAS No.

64899-41-8

Molecular Formula

C8H6Cl2

Molecular Weight

173.04 g/mol

IUPAC Name

7,8-dichlorobicyclo[4.2.0]octa-1,3,5-triene

InChI

InChI=1S/C8H6Cl2/c9-7-5-3-1-2-4-6(5)8(7)10/h1-4,7-8H

InChI Key

GQSBHMGVDJPLDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(C(C2=C1)Cl)Cl

Origin of Product

United States

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